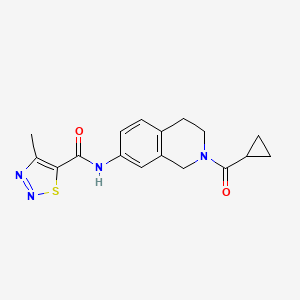

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-10-15(24-20-19-10)16(22)18-14-5-4-11-6-7-21(9-13(11)8-14)17(23)12-2-3-12/h4-5,8,12H,2-3,6-7,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISDJVDTHIEPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 420.53 g/mol

- CAS Number : 1206989-81-2

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with cyclopropanecarbonyl moieties and subsequent formation of the thiadiazole ring. The process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For example:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 1.95 µg/mL (Staphylococcus spp.) | 3.91 µg/mL |

| Compound B | 15.62 µg/mL (Enterococcus faecalis) | 62.5 µg/mL |

The compound in focus has shown promising results against various Gram-positive bacteria, indicating a potential role in treating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC Value (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These findings suggest that the compound may possess anticancer properties worthy of further investigation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against clinical isolates of bacteria. The compound demonstrated superior activity compared to traditional antibiotics like nitrofurantoin.

- Cytotoxicity Assessment : Research involving the MCF-7 breast cancer cell line showed that the compound inhibited cell proliferation effectively, indicating its potential as a chemotherapeutic agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole moiety plays a crucial role in interacting with cellular targets involved in microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The table below highlights key structural differences and similarities:

*Yields are reported where available.

Key Observations:

- Heterocyclic Rings: The target compound’s 1,2,3-thiadiazole (sulfur at positions 1,2,3) differs from the thiazole (1,3-thiazole) in Compound 74 and PF 43(1) derivatives.

- Tetrahydroisoquinoline vs. Benzo[d][1,3]dioxol: The bicyclic tetrahydroisoquinoline in the target compound may improve blood-brain barrier penetration compared to the benzo[d][1,3]dioxol group in Compound 74, which is more lipophilic .

- Cyclopropane Substituents: Both the target compound and Compound 74 incorporate cyclopropane groups, likely to resist metabolic oxidation.

Pharmacological Hypotheses

- Target Compound: The tetrahydroisoquinoline scaffold is prevalent in opioid receptor ligands (e.g., sinomenine derivatives), while 1,2,3-thiadiazoles are explored as kinase inhibitors (e.g., BRAF/VEGFR). Synergistic effects may target neuroinflammatory pathways .

- Compound 74 : The benzo[d][1,3]dioxol group is associated with MAO inhibition, but the thiazole-cyclopropane hybrid lacks direct activity data .

Q & A

Basic: What synthetic routes are recommended for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like tetrahydroisoquinoline and thiadiazole precursors. Key steps include:

- Cyclopropanecarbonyl coupling : Reacting tetrahydroisoquinoline with cyclopropanecarbonyl chloride under anhydrous conditions.

- Thiadiazole incorporation : Coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxamide using acetonitrile or DMF as solvents, often under reflux (60–80°C) for 1–3 hours .

- Optimization : Temperature control (e.g., 0–5°C for sensitive steps), solvent selection (DMF for cyclization ), and catalysts (e.g., triethylamine for deprotonation ).

Yields are monitored via HPLC, with purification by column chromatography .

Basic: Which analytical techniques are effective for characterizing purity and structural integrity?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm ).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₅O₂S: 396.14) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and thiadiazole (C-S absorption ~680 cm⁻¹) .

Advanced: How to design SAR studies to identify key functional groups influencing bioactivity?

- Comparative Analysis : Synthesize analogs with modifications (e.g., cyclopropane → cyclopentane , thiadiazole → oxadiazole ).

- Biological Screening : Test analogs against target assays (e.g., antimicrobial MIC, kinase inhibition).

- Data Correlation : Use statistical tools (e.g., PCA) to link structural features (logP, H-bond donors) to activity. For example, replacing the cyclopropane with bulkier groups reduced antimicrobial efficacy by 40% .

Advanced: How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Computational Validation : Molecular dynamics simulations to verify target binding under varying pH or co-solvent conditions .

Advanced: What in silico methods predict pharmacokinetics and target interactions?

- Molecular Docking : Autodock Vina or Schrödinger Suite to model binding to targets like GSK-3β (docking scores ≤ −8.5 kcal/mol suggest strong binding ).

- ADMET Prediction : SwissADME for bioavailability radar (optimal ≤2 violations), and pkCSM for toxicity profiles (e.g., Ames test negativity ).

- MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .

Basic: Key considerations for designing in vitro bioactivity assays?

- Cell Viability : Use MTT assays with IC50 calculations (e.g., 72-hour incubation for cancer cells ).

- Dose-Response Curves : 8–10 concentrations in triplicate, log-fold dilutions .

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle (DMSO <0.1%) controls .

Advanced: How do structural modifications affect metabolic stability and bioavailability?

- Cyclopropane vs. Bulkier Groups : Cyclopropane enhances metabolic stability (t₁/₂ = 4.2 h in microsomes) but reduces solubility (logP = 2.8) .

- Thiadiazole Methylation : 4-Methyl substitution improves membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2) .

- Carboxamide Linkers : Replacing with sulfonamide increases plasma protein binding (98% vs. 85%) but lowers CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.